molecular formula C14H14N4O2 B14015127 4-Aminophenyl 4-guanidinobenzoate

4-Aminophenyl 4-guanidinobenzoate

Cat. No.: B14015127
M. Wt: 270.29 g/mol
InChI Key: DMWLCBSJFMTCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminophenyl 4-guanidinobenzoate is a chemical compound with the molecular formula C14H14N4O2 It is known for its unique structure, which includes both an amino group and a guanidine group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminophenyl 4-guanidinobenzoate typically involves the reaction of 4-aminobenzoic acid with cyanamide, followed by further reactions to introduce the guanidine group. One common method involves the use of diisopropylcarbodiimide (DIC) and 4-nitrophenol in dichloromethane (DCM) to form an intermediate, which is then hydrogenated using palladium on carbon (Pd-C) in tetrahydrofuran (THF) to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-Aminophenyl 4-guanidinobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and guanidine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these derivatives back to the original amino compound.

Scientific Research Applications

4-Aminophenyl 4-guanidinobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-aminophenyl 4-guanidinobenzoate involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of enteropeptidase, a membrane-bound serine protease localized to the duodenal brush border. By binding to the active site of the enzyme, it prevents the cleavage of peptide bonds, thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

    4-Guanidinobenzoic acid: Shares the guanidine group but lacks the amino group.

    4-Aminobenzoic acid: Contains the amino group but lacks the guanidine group.

    Camostat: A 4-guanidinobenzoate derivative known for its use as a protease inhibitor.

Uniqueness: 4-Aminophenyl 4-guanidinobenzoate is unique due to the presence of both amino and guanidine groups, which confer distinct chemical properties and biological activities. This dual functionality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

(4-aminophenyl) 4-(diaminomethylideneamino)benzoate

InChI

InChI=1S/C14H14N4O2/c15-10-3-7-12(8-4-10)20-13(19)9-1-5-11(6-2-9)18-14(16)17/h1-8H,15H2,(H4,16,17,18)

InChI Key

DMWLCBSJFMTCMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)N=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.